3-(2-Chloroethyl)-5-methyl-1,2-oxazole
Overview
Description
3-(2-Chloroethyl)-5-methyl-1,2-oxazole: is a heterocyclic organic compound that features an isoxazole ring substituted with a 2-chloroethyl group and a methyl group. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloroethyl)-5-methyl-1,2-oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloroethylamine with 3-methyl-2-nitropropene under basic conditions, followed by cyclization to form the isoxazole ring .
Industrial Production Methods: Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the nitro group if present in intermediates, converting it to an amine.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) are often used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids and aldehydes.
Reduction: Amines.
Substitution: Various substituted isoxazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-(2-Chloroethyl)-5-methyl-1,2-oxazole is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Isoxazole derivatives have shown promise in various biological assays, including antimicrobial and anticancer activities .
Medicine: The compound is explored for its potential therapeutic applications. Isoxazole derivatives are known to exhibit a range of pharmacological activities, making them candidates for drug development .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its chemical properties make it suitable for various applications in material science and chemical manufacturing .
Mechanism of Action
The mechanism of action of 3-(2-Chloroethyl)-5-methyl-1,2-oxazole involves its interaction with biological macromolecules. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of their function. This alkylating activity is particularly useful in anticancer research, where the compound can induce cell death by disrupting DNA replication and transcription .
Comparison with Similar Compounds
- 3-(2-Chloroethyl)-5-methyl-1,2,4-oxadiazole
- 3-(2-Chloroethyl)-5-methyl-1,2,3-triazole
- 3-(2-Chloroethyl)-5-methyl-1,2,4-thiadiazole
Comparison: While these compounds share the 2-chloroethyl and methyl substituents, their heterocyclic cores differ, leading to variations in their chemical reactivity and biological activity. For instance, the isoxazole ring in 3-(2-Chloroethyl)-5-methyl-1,2-oxazole provides unique electronic properties that can influence its interaction with biological targets, making it distinct from its analogs .
Properties
IUPAC Name |
3-(2-chloroethyl)-5-methyl-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO/c1-5-4-6(2-3-7)8-9-5/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLACIJCHEBUTIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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